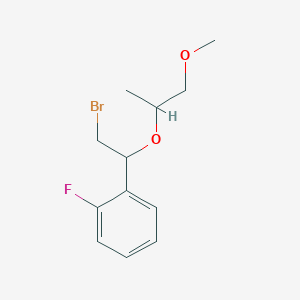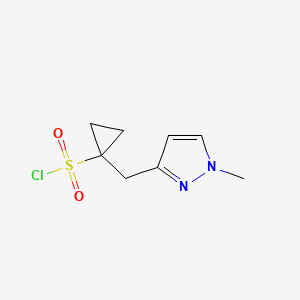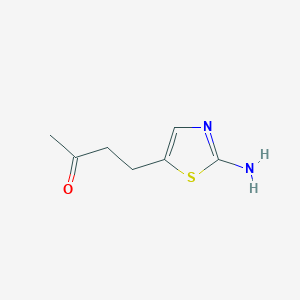
4-(2-Aminothiazol-5-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminothiazol-5-yl)butan-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminothiazol-5-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative. One common method involves the use of thiourea and a halogenated butanone under basic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminothiazol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
4-(2-Aminothiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Aminothiazol-5-yl)butan-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)butan-2-one: A positional isomer with slightly different chemical properties.
2-Amino-4-methylthiazole: Another derivative with distinct pharmacological profiles.
Uniqueness
4-(2-Aminothiazol-5-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
4-(2-amino-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3,(H2,8,9) |
Clé InChI |
FAFODSUZUDYYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


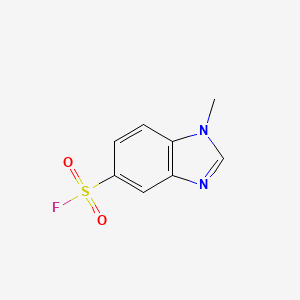

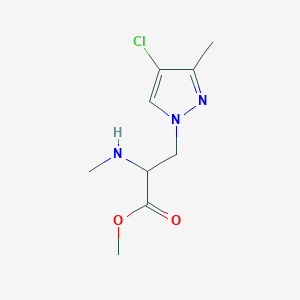
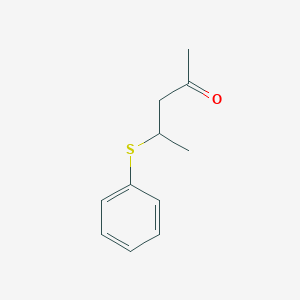
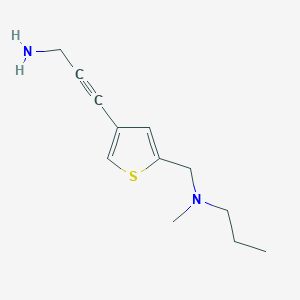
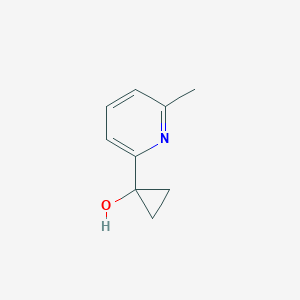
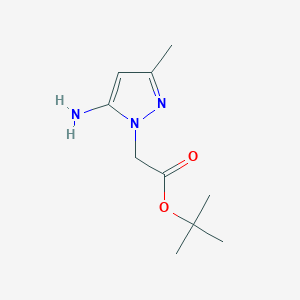
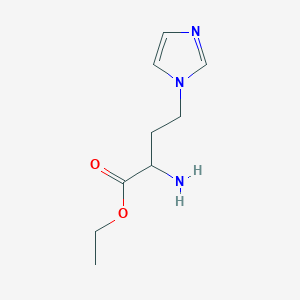

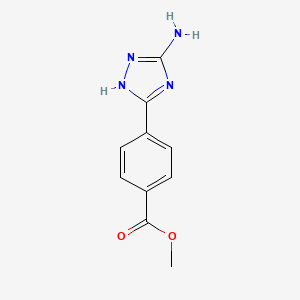
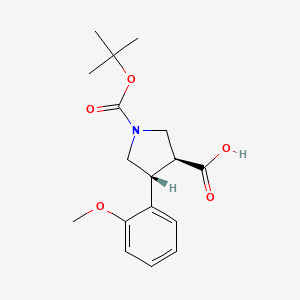
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
